molecular formula C15H14O3 B1200401 2-(4-Phenylphenoxy)propanoic acid CAS No. 5555-13-5

2-(4-Phenylphenoxy)propanoic acid

Cat. No. B1200401
CAS RN: 5555-13-5
M. Wt: 242.27 g/mol
InChI Key: FUPGQEMJIGUBGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-(4-Phenylphenoxy)propanoic acid involves multi-step chemical processes. For example, Zhang Dan-shen synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid through a process involving the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH, achieving an overall yield of about 38% (Zhang Dan-shen, 2009).

Molecular Structure Analysis

Crystal structure and stereochemistry analyses are crucial for understanding the molecular configuration of compounds. Lei Chen et al. synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid and determined its crystal structure and stereochemistry through X-ray single crystal diffraction analysis, highlighting the importance of structural elucidation in chemical research (Lei Chen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving phenylphenoxy propanoic acid derivatives can be complex. For instance, Runsheng Xu et al. demonstrated the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, illustrating the intricate reactions these compounds can undergo (Runsheng Xu et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 2-(4-Phenylphenoxy)propanoic acid derivatives can be analyzed through various spectroscopic and crystallographic techniques. The study by Shi-Juan Li et al. on 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, employed X-ray structure analysis and theoretical calculations to predict applications in fluoro-containing materials, demonstrating the role of physical property analysis in material science (Shi-Juan Li et al., 2015).

Chemical Properties Analysis

The chemical properties of phenylphenoxy propanoic acid derivatives are pivotal for their applications and reactivity. The work by S. Kotteswaran et al. on the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate provides insights into the electronic properties and thermal analysis of such compounds, underscoring the significance of chemical property analysis (S. Kotteswaran et al., 2016).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Bioprocess and Biosystems Engineering and Applied Biochemistry and Biotechnology .

Summary of the Application

R-HPPA is a key intermediate for the production of phenoxypropionic acid herbicides . These herbicides are known for their high efficacy, low toxicity, wide herbicidal spectrum, long application period, and high safety to crops .

Methods of Application or Experimental Procedures

R-HPPA can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases . In one study, a high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . In another study, a convenient and safe 96-well microplate assay method with sodium nitrite as a chromogenic reagent was proposed and optimized .

Results or Outcomes

The high-throughput screening method was successfully used in the identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA . In the second study, two fungi species, Penicillium oxalicum A5 and Aspergillus versicolor A12, were identified with conversion rates of R-HPPA from 10 g/L R-PPA reaching 21.18% and 40.24%, respectively .

3. Biofilm-based Fermentation for R-HPPA Production

Specific Scientific Field

This application falls under the field of Bioprocess and Biosystems Engineering .

Summary of the Application

A novel biofilm-based fermentation was employed to convert R-2-phenoxypropionic acid (R-PPA) to R-2-(4-hydroxyphenoxy) propionic acid (R-HPPA) .

Methods of Application or Experimental Procedures

The biofilm culture model of a certain microorganism was used, which produced a significantly higher R-HPPA titer than the traditional submerged fermentation method .

Results or Outcomes

The biofilm-based fermentation method resulted in a significantly higher yield of R-HPPA compared to traditional methods .

4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions were synthesized . These novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Methods of Application or Experimental Procedures

The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .

Results or Outcomes

The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

properties

IUPAC Name

2-(4-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPGQEMJIGUBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenoxy)propanoic acid

CAS RN

5555-13-5
Record name Propionic acid, 2-(4-biphenylyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135
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Record name 5555-13-5
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Record name 2-(4-BIPHENYLYLOXY)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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